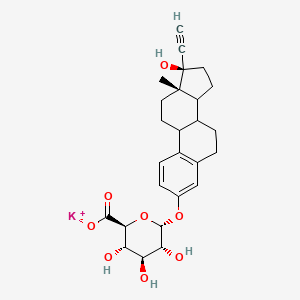![molecular formula C34H48N4O8 B13794501 2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide CAS No. 85601-30-5](/img/structure/B13794501.png)
2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including carboxylic acid, hydroxyl, and carbamimidoyl groups, which contribute to its diverse reactivity and potential utility in chemical synthesis, biological studies, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core cyclohexyl structure, followed by the introduction of the phenoxy and carbamimidoyl groups. Key steps may include:
Formation of the Cyclohexyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: This can be achieved through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the cyclohexyl core.
Addition of the Carbamimidoyl Group: This step may involve the reaction of an amine with a carbodiimide reagent to form the carbamimidoyl group.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as alkoxides or thiolates can be used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbamimidoyl group may produce primary amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s functional groups make it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the carbamimidoyl group may interact with active sites of enzymes, inhibiting their function, while the phenoxy group may facilitate binding to hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid: This compound shares a similar core structure but lacks the cyclohexylmethoxy group.
3-(Cyclohexylmethoxy)benzenecarboximidamide: This compound contains the cyclohexylmethoxy and benzenecarboximidamide groups but lacks the additional functional groups present in the target compound.
Uniqueness
The uniqueness of 2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide lies in its combination of functional groups, which confer a diverse range of reactivity and potential applications. The presence of both carboxylic acid and carbamimidoyl groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
85601-30-5 |
|---|---|
Formule moléculaire |
C34H48N4O8 |
Poids moléculaire |
640.8 g/mol |
Nom IUPAC |
2-[3-[(3-carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C20H28N2O7.C14H20N2O/c1-19(27,17(23)24)13-6-7-15(20(2,28)18(25)26)12(8-13)10-29-14-5-3-4-11(9-14)16(21)22;15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h3-5,9,12-13,15,27-28H,6-8,10H2,1-2H3,(H3,21,22)(H,23,24)(H,25,26);4,7-9,11H,1-3,5-6,10H2,(H3,15,16) |
Clé InChI |
YYEJHBOCSICFIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC(C(C1)COC2=CC=CC(=C2)C(=N)N)C(C)(C(=O)O)O)(C(=O)O)O.C1CCC(CC1)COC2=CC=CC(=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)



![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
